molecular formula C21H16N2O3S B2739296 Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-55-3

Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2739296
CAS No.: 391867-55-3
M. Wt: 376.43
InChI Key: KWWWQNQOXLIXED-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate is a novel synthetic thiophene derivative designed for advanced chemical and pharmacological research. This high-purity compound features a multi-substituted thiophene core, integrating a 4-cyanobenzamido moiety and a phenyl group, which are strategically chosen to enhance its electronic properties and potential for biological interaction . The presence of the electron-withdrawing cyano group on the benzamido substituent is a critical feature, as it may enhance electronic interactions within biological systems, potentially leading to stronger binding affinity with target enzymes or receptors . In scientific research, this compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential biological activities. Studies on highly similar analogs have demonstrated a range of promising pharmacological properties, including anticancer activity, by inducing apoptosis in various cancer cell lines, as well as anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, such thiophene derivatives have shown antimicrobial properties in vitro against a spectrum of bacterial strains . The proposed mechanism of action for compounds of this class involves binding to specific biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the cyanobenzamido and ester functional groups . Researchers can utilize this compound for developing new therapeutic agents or as a precursor in materials science for creating organic electronic materials. It is supplied exclusively for in vitro applications in controlled laboratory environments. This product is strictly for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 3-[(4-cyanobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-2-26-21(25)19-17(12-18(27-19)15-6-4-3-5-7-15)23-20(24)16-10-8-14(13-22)9-11-16/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWQNQOXLIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-bromo-3-phenylthiophene-5-carboxylate with 4-cyanobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the cyanobenzamido group suggests potential interactions with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent positions and functional groups critically influence molecular geometry, intermolecular interactions, and physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Functional Groups Key Structural Features
Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate 3: 4-cyanobenzamido; 5: phenyl Cyano, amide, ester, phenyl Strong electron-withdrawing cyano group; aromatic stacking potential
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () 5: acetamido; 3: methyl; 2,4: ester Amide, ester, methyl Less steric bulk; dual ester groups enhance polarity
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () 2: benzamido; fused tetrahydro ring Amide, ester, aliphatic ring Reduced aromaticity; flexible aliphatic ring

Key Observations :

  • The phenyl group at position 5 may promote π-π stacking interactions, absent in methyl- or aliphatic-substituted analogs.
  • Steric effects: The 4-cyanobenzamido group is bulkier than acetamido or methyl, likely influencing crystal packing and solubility .

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding patterns are critical for crystal packing and stability.

Compound Hydrogen Bond Donor/Acceptor Sites Dominant Interactions
This compound Amide N-H, ester C=O, cyano C≡N N-H···O (amide-ester); weak C≡N···H-C
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Amide N-H, dual ester C=O N-H···O (amide-ester); ester-ester dipole interactions
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Amide N-H, ester C=O N-H···O (amide-ester); aliphatic C-H···O

Analysis :

  • The target compound’s amide N-H likely forms classical N-H···O bonds with ester carbonyls, similar to analogs. However, the cyano group may participate in weaker C≡N···H-C interactions, which are less directional than hydrogen bonds .
  • In contrast, the tetrahydro ring in the third analog limits aromatic interactions but allows aliphatic C-H···O contacts, diversifying packing modes .

Crystallographic and Conformational Analysis

Crystallographic software like SHELXL () and visualization tools like ORTEP-3 () enable precise structural determination.

  • Ring Puckering: The thiophene ring’s planarity is influenced by substituents. Bulky groups (e.g., 4-cyanobenzamido) may induce puckering, quantified via Cremer-Pople parameters (). For example, methyl substituents () cause minimal distortion, while larger groups could increase puckering amplitude .
  • Validation: Structure validation () ensures accuracy in bond lengths/angles. The target compound’s cyano group may lead to atypical bond angles compared to acetamido analogs.

Biological Activity

Ethyl 3-(4-cyanobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. A common method includes:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized from ethyl 2-bromo-3-phenylthiophene-5-carboxylate and 4-cyanobenzamide in the presence of potassium carbonate, using a polar aprotic solvent like DMF at elevated temperatures.
  • Esterification : The carboxylic acid derivative of the thiophene is reacted with ethanol to form the ester .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the cyanobenzamido group may facilitate hydrogen bonding and hydrophobic interactions with enzymes or receptors, leading to modulation of biological processes.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating strong antibacterial effects.
  • The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Effects

In another study focusing on anticancer properties, researchers treated various cancer cell lines with this compound. Key findings included:

  • IC50 values showed effective inhibition of cell proliferation at concentrations as low as 10 µM.
  • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-(4-cyanobenzamido)butanoateStructureModerate antimicrobial activity
Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamateStructureLimited anticancer activity

This compound stands out due to its unique substitution pattern that enhances both its antimicrobial and anticancer properties compared to similar compounds.

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